
1-Bromo-2,4-dichloro-3-methylbenzene
Descripción general
Descripción
1-Bromo-2,4-dichloro-3-methylbenzene is a useful research compound. Its molecular formula is C7H5BrCl2 and its molecular weight is 239.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermochemistry and Physical Properties
- Vapor Pressure and Enthalpy Studies : Research has been conducted on the vapor pressures, vaporization, fusion, and sublimation enthalpies of halogen-substituted methylbenzenes, including compounds similar to 1-Bromo-2,4-dichloro-3-methylbenzene. These studies contribute to a better understanding of the thermochemical properties of such compounds (Verevkin et al., 2015).
Synthesis and Derivatization
- Regioselective Bromination : Research shows the regioselective bromination of related compounds, leading to the creation of new molecules with potential applications in various chemical syntheses (Aitken et al., 2016).
- Intermediate in Medicinal Agents and Dyes : this compound has been used as an intermediate in the synthesis of medicinal agents, pharmaceuticals, organic dyes, and organic electroluminescent materials (Xuan et al., 2010).
Catalysis and Chemical Reactions
- Liquid-phase Oxidation : The compound has been studied in the context of liquid-phase oxidation, catalyzed by a cobalt-copper-bromide system. Such studies are important for understanding catalytic processes in organic chemistry (Okada & Kamiya, 1981).
Material Science and Engineering
- Ring Expansion Reactions : In material science, research has explored ring expansion reactions, such as the transformation of 1-bromo-2,3,4,5-tetraethylalumole to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, which can have implications in the development of new materials (Agou et al., 2015).
Spectroscopy and Molecular Analysis
- Vibrational Spectroscopy : Studies on the vibrational spectra of trisubstituted benzenes, including compounds similar to this compound, provide insights into their molecular structure and behavior (Aralakkanavar et al., 1992).
Safety and Hazards
Mecanismo De Acción
Target of Action
Like other aromatic compounds, it may interact with various biological molecules, including proteins and enzymes, depending on its specific chemical structure .
Mode of Action
The mode of action of 1-Bromo-2,4-dichloro-3-methylbenzene is likely to involve electrophilic aromatic substitution . In this process, the compound acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Given its structure, it may participate in reactions involving aromatic compounds, potentially affecting pathways where these compounds play a role .
Result of Action
Given its potential to undergo electrophilic aromatic substitution, it could lead to the formation of various substituted benzene derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .
Propiedades
IUPAC Name |
1-bromo-2,4-dichloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAYFCFQKDUHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564197 | |
| Record name | 1-Bromo-2,4-dichloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127049-87-0 | |
| Record name | 1-Bromo-2,4-dichloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

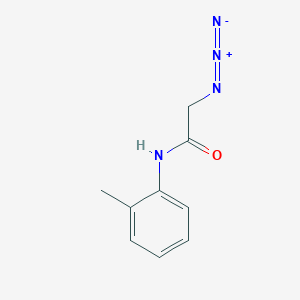
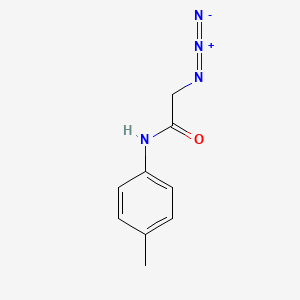
![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)
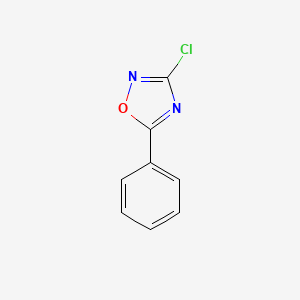
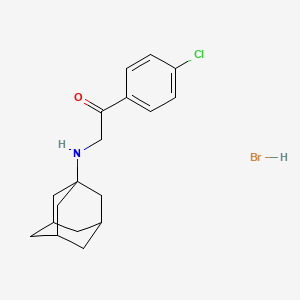
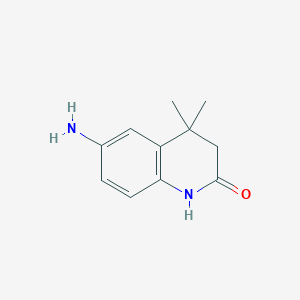

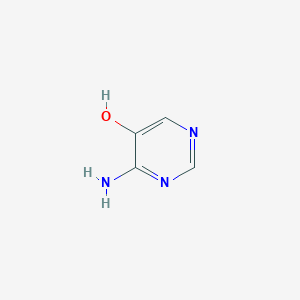
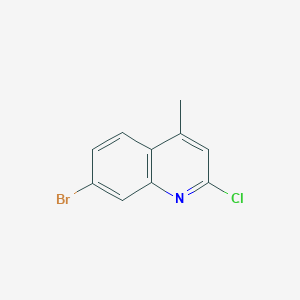
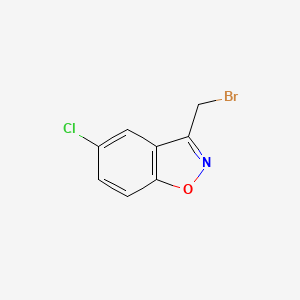
![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)

